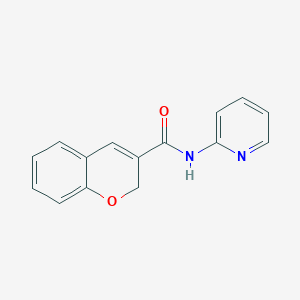
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylpropanamide, also known as Dibenzoylmethane (DBM), is a natural compound found in some plants, such as licorice and turmeric. It has gained attention in scientific research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
作用机制
The mechanism of action of DBM is not fully understood, but it is believed to act through multiple pathways. DBM has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. DBM also inhibits the nuclear factor-κB (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, DBM has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
DBM has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, which are key factors in the development of various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. DBM has also been found to have neuroprotective effects, which can help prevent neuronal damage and death. Additionally, DBM has been shown to improve insulin sensitivity and glucose metabolism, which can be beneficial for individuals with diabetes.
实验室实验的优点和局限性
DBM has several advantages for lab experiments. It is a natural compound that is readily available and can be synthesized in large quantities with high purity. DBM is also relatively stable and can be stored for long periods without degradation. However, there are some limitations to using DBM in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Additionally, DBM may have off-target effects that could complicate interpretation of experimental results.
未来方向
There are several future directions for research on DBM. One area of interest is the development of DBM derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of the potential synergistic effects of DBM with other compounds, such as chemotherapy drugs. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the effects of DBM and to identify its potential therapeutic applications in various diseases.
合成方法
DBM can be synthesized through the reaction of benzoyl chloride with dimethylamine in the presence of a base, such as triethylamine. The resulting product is then subjected to a cyclization reaction with 1,2-dihydroxybenzene to form the final compound, DBM. This synthesis method has been optimized to produce high yields of DBM with high purity.
科学研究应用
DBM has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DBM also has antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, DBM has been found to have anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines.
属性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(15)6-4-10-3-5-11-12(9-10)17-8-7-16-11/h3,5,9H,4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLDNZPETIXOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Bromophenyl)methyl]pyridin-2-one](/img/structure/B7507320.png)
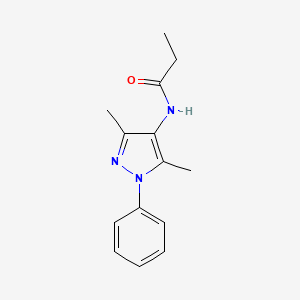
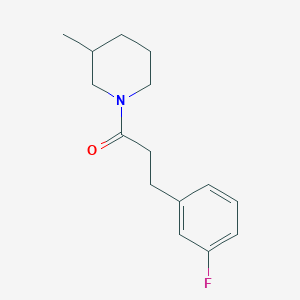
![N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide](/img/structure/B7507330.png)
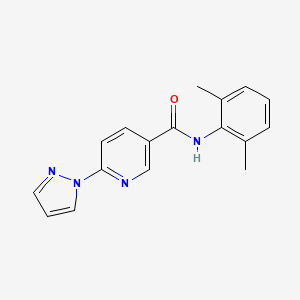
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7507344.png)
![1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol](/img/structure/B7507375.png)
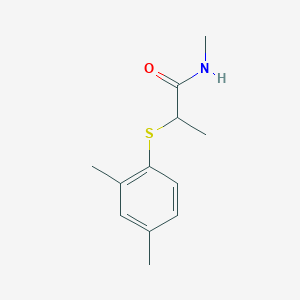
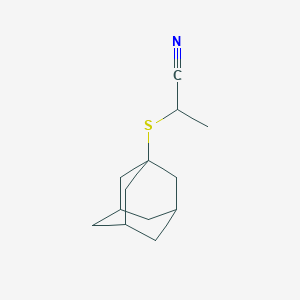


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclohexanamine](/img/structure/B7507415.png)

